3-Bromo-5-nitro-tert-butylbenzene
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Description
3-Bromo-5-nitro-tert-butylbenzene is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.115. The purity is usually 95%.
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Scientific Research Applications
Brominated Flame Retardants and Environmental Concerns
Research into brominated flame retardants (BFRs), including compounds similar to 3-Bromo-5-nitro-tert-butylbenzene, has highlighted their occurrence in various environments and the concerns related to their use. A comprehensive review of 63 novel BFRs revealed their widespread presence in indoor air, dust, consumer goods, and food. This study emphasizes the need for further research on the occurrence, environmental fate, and toxicity of these compounds, noting significant knowledge gaps for many BFRs not included in monitoring programs. The review advocates for the development of analytical methods encompassing all BFRs and more research on potential leaching and indoor environments as emission sources (Zuiderveen, Slootweg, & de Boer, 2020).
Photosensitive Protecting Groups in Synthetic Chemistry
The application of photosensitive protecting groups, including those related to this compound, in synthetic chemistry has been reviewed, illustrating their potential in the development of new synthetic methods. Despite being in the developmental stage, the use of groups like 2-nitrobenzyl and 3,5-dimethoxybenzyl shows promise for future applications in this field. This review covers literature up to September 1973, indicating the ongoing interest and potential for the use of these photosensitive groups in chemistry (Amit, Zehavi, & Patchornik, 1974).
Properties
IUPAC Name |
1-bromo-3-tert-butyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-8(11)6-9(5-7)12(13)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFJOTOFCGXDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.